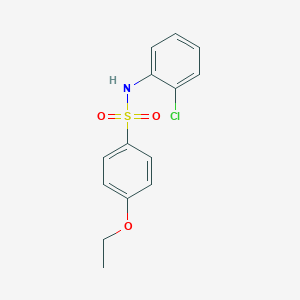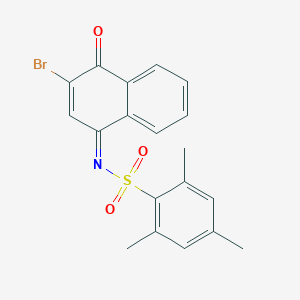![molecular formula C28H23NO5S B281279 Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment.
Wirkmechanismus
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. PARP enzymes play an essential role in repairing single-strand breaks in DNA. When PARP enzymes are inhibited, DNA damage accumulates, leading to double-strand breaks that are more difficult to repair. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have potent anticancer activity in preclinical studies. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of PARP enzymes, making it an excellent tool for studying the role of PARP enzymes in DNA repair mechanisms. However, Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate also has limitations as a research tool. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment, and its effects on other biological processes are not well understood.
Zukünftige Richtungen
There are several future directions for research on Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One area of research is to investigate the potential therapeutic use of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in combination with other cancer treatments. Another area of research is to investigate the effects of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate on other biological processes, such as inflammation and immunity. Additionally, research on the development of new PARP inhibitors with improved efficacy and safety profiles is ongoing.
Synthesemethoden
The synthesis of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-methyl-5-nitronaphthoic acid with benzyl alcohol, followed by reduction with sodium borohydride to obtain 2-methyl-5-aminonaphthoic acid. The carboxylic acid group of 2-methyl-5-aminonaphthoic acid is then reacted with 3,4-dimethylbenzenesulfonyl chloride to obtain 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid. Finally, the esterification of 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid with benzyl alcohol in the presence of a base gives Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Eigenschaften
Molekularformel |
C28H23NO5S |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
benzyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H23NO5S/c1-18-12-14-21(15-13-18)35(31,32)29-25-16-24-26(28(30)33-17-20-8-4-3-5-9-20)19(2)34-27(24)23-11-7-6-10-22(23)25/h3-16,29H,17H2,1-2H3 |
InChI-Schlüssel |
AEQQDMMSOXGPSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)



![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)